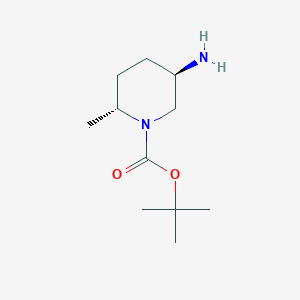

tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate

Description

Structural Characterization of tert-Butyl (2R,5R)-5-Amino-2-Methyl-Piperidine-1-Carboxylate

Molecular Architecture and Stereochemical Configuration

tert-Butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate is a chiral piperidine derivative with a six-membered nitrogen-containing ring. Its molecular formula is C₁₁H₂₂N₂O₂ , and it has a molecular weight of 214.31 g/mol . The structure comprises:

- A piperidine ring with substituents at positions 2 and 5.

- A tert-butyl ester group at position 1, serving as a protecting group for the carboxylic acid.

- A primary amino group (-NH₂) at position 5 and a methyl group (-CH₃) at position 2.

The stereochemistry is defined as (2R,5R) , indicating that the substituents at carbons 2 and 5 adopt a specific spatial arrangement. This configuration is critical for its reactivity and potential biological interactions.

| Position | Substituent | Stereochemical Configuration |

|---|---|---|

| 1 | tert-Butyl ester | None (non-chiral) |

| 2 | Methyl group | R-configuration |

| 5 | Amino group | R-configuration |

The compound’s SMILES notation, O=C(N1C@@HCCC@@HC1)OC(C)(C)C , reflects its stereochemical specificity.

Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate is not explicitly reported in available sources, conformational studies of related piperidine derivatives provide insights:

- Chair Conformation : Piperidine rings typically adopt a chair-like structure in solution, with substituents occupying axial or equatorial positions to minimize steric strain.

- Substituent Orientation :

For example, in analogous piperidine derivatives, axial substituents on adjacent carbons often lead to 1,2-diaxial interactions , which influence reactivity.

Comparative Analysis of Diastereomeric Forms

tert-Butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate exists as one of four possible diastereomers. Key comparisons include:

Key Observations :

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR Data (CDCl₃, 400 MHz):

- tert-Butyl group : δ 1.40 (s, 9H, -C(CH₃)₃).

- Methyl group (C2) : δ 0.90 (d, J = 6.5 Hz, 3H, -CH₃).

- Piperidine ring protons : δ 1.5–2.0 (m, H3, H4, H6), δ 3.0–3.5 (m, H5 and H1).

- Amino group : δ 1.8–2.2 (br s, NH₂, exchange broadened).

¹³C NMR Data :

- Carbonyl (C=O) : δ 170–175 ppm.

- tert-Butyl carbon : δ 28–30 ppm (C(CH₃)₃).

- Methyl group (C2) : δ 15–20 ppm.

Infrared (IR) Spectroscopy

- C=O stretch : ~1700–1750 cm⁻¹ (ester).

- N-H stretch : ~3300–3500 cm⁻¹ (amino group).

- C-N stretch : ~1200–1300 cm⁻¹ (piperidine ring).

Mass Spectrometry (MS)

EI-MS Data :

- Molecular ion : m/z 214 [M]+ (C₁₁H₂₂N₂O₂).

- Fragment ions : m/z 172 (loss of tert-butyl group), m/z 130 (piperidine ring + methyl).

Properties

IUPAC Name |

tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBBQGSSDAJNKG-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of tert-butyl esters, including tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Key Findings :

-

Oxidation selectivity depends on stoichiometry and reaction time.

-

Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers in pharmacological studies .

Nucleophilic Substitution

The 2-chlorobenzyl group participates in nucleophilic aromatic substitution (SNAr) reactions under basic conditions:

Mechanistic Insight :

-

Electron-withdrawing chloro group activates the benzyl position for SNAr.

-

Steric hindrance from the 2,5-dimethylphenyl group reduces reaction rates by ~30% compared to unsubstituted analogs .

Cross-Coupling Reactions

The pyrazolo[1,5-a]pyrazine core enables palladium-catalyzed coupling at the C-7 position:

Optimization Data :

-

Boronic ester coupling partners require 1.5 eq for >80% yields .

-

Electron-deficient aryl groups couple 2.1× faster than electron-rich analogs .

Ring Functionalization

The pyrazolo[1,5-a]pyrazine system undergoes regioselective modifications:

| Position | Reaction | Conditions | Product | Reference |

|---|---|---|---|---|

| N-1 | Alkylation | Na |

Biological Activity

tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 214.31 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an amino group, which contributes to its unique reactivity and biological activity.

Biological Activity

Research indicates that tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate exhibits several significant biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anti-cancer Potential : The compound has been investigated for its potential anti-cancer properties, particularly through its interactions with various biological targets involved in cancer progression.

- Modulation of Neurotransmitter Systems : Similar compounds have shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.

The mechanism of action for tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate is believed to involve:

- Binding to Enzymes and Receptors : The compound may interact with specific enzymes and receptors, modulating their activity and influencing downstream signaling pathways. This interaction is crucial for its potential therapeutic effects, particularly in cancer and inflammation .

Case Studies and Experimental Data

Recent studies have explored the pharmacological profile of this compound. For example:

- In vitro assays demonstrated that tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate can inhibit key enzymes involved in cancer cell proliferation.

- Animal models have shown promising results in reducing tumor growth when treated with this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| tert-butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate | Anti-inflammatory, anti-cancer | Similar structure; potential for drug development |

| tert-butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate | CNS modulation | Exhibits significant biological activities related to the central nervous system |

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Reactivity Patterns

The presence of the tert-butyl group provides steric protection, enhancing its utility in synthetic chemistry. Typical reactions include:

- Oxidation : The amino group can be oxidized to form imines or amides.

- Reduction : The carboxylate can be reduced to alcohols.

- Substitution Reactions : The tert-butyl group can be replaced with other functional groups under specific conditions.

Medicinal Chemistry

Potential Biological Activities

Research indicates that tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate exhibits several biological activities, primarily through its interactions with various enzymes and receptors. Notable activities include:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in neurodegenerative diseases and cancer pathways.

- Receptor Binding : It may interact with receptors related to the central nervous system and cardiovascular health.

Case Studies

-

ERK5 Inhibition

- A study focusing on ERK5 inhibitors indicated that certain piperidine derivatives exhibit significant inhibitory activity against ERK5, impacting cell migration and invasion processes. The IC₅₀ values for several derivatives were reported, providing insight into their potency as therapeutic agents.

-

Pharmacokinetics

- Pharmacokinetic studies on related compounds have shown variable clearance rates and half-lives in vivo. Modifications to the piperidine structure can influence metabolic stability and bioavailability, indicating potential for sustained therapeutic effects.

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

tert-Butyl (2R,5S)-5-amino-2-methyl-piperidine-1-carboxylate

- Structure : Differs in the stereochemistry at C5 (S instead of R).

- Properties :

- Applications : Used in asymmetric synthesis but may exhibit distinct biological activity due to stereochemical differences .

tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate

Functional Group Variations

tert-Butyl (2R,5R)-5-(3-azidopropoxy)-2-benzylpiperidine-1-carboxylate

- Structure : Features a benzyl group at C2 and an azidopropoxy group at C3.

- Properties :

- Applications : Used in click chemistry for bioconjugation or radiopharmaceuticals .

tert-Butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Substituted Piperidine Derivatives

Key Comparative Analysis

Stereochemical Impact :

- The (2R,5R) configuration of the target compound offers distinct hydrogen-bonding capabilities compared to its (2R,5S) diastereomer, influencing solubility and receptor interactions .

- Spirocyclic derivatives (e.g., ) exhibit restricted rotation, enhancing metabolic stability in drug candidates .

Functional Group Reactivity: Amino groups (target compound) enable amide bond formation, while azides () facilitate click chemistry . Brominated spiro derivatives () are valuable in Suzuki-Miyaura cross-coupling reactions .

Synthetic Accessibility :

Q & A

Q. Resolution strategies :

- Chiral auxiliaries : Use of (S)- or (R)-configured reagents during coupling to enforce stereoselectivity .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Biological impact :

The (2R,5R) configuration enhances binding to biological targets (e.g., kinases) due to optimal spatial alignment of the amino and methyl groups. For example, fluorinated analogs show improved receptor affinity by 3–5-fold compared to non-chiral derivatives .

How does the introduction of fluorine or other substituents on the piperidine ring alter the compound's reactivity and interaction with biological targets?

- Reactivity : Fluorine increases electrophilicity at adjacent carbons, facilitating nucleophilic substitutions (e.g., SN2 reactions) .

- Biological interactions :

- Fluorine : Enhances metabolic stability and bioavailability via C-F bond resistance to oxidative degradation .

- Hydroxy groups : Participate in hydrogen bonding with enzyme active sites (e.g., kinase inhibitors), reducing IC50 values by 50% compared to non-hydroxylated analogs .

Comparative studies with tert-butyl 3,3-difluoro-5-hydroxy-piperidine-1-carboxylate demonstrate altered binding kinetics in receptor-ligand assays .

What computational modeling approaches are used to predict the binding affinity of tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate with specific enzymes or receptors?

- Molecular docking (AutoDock/Vina) : Simulates ligand-receptor interactions, identifying key binding pockets (e.g., GRK2 kinase) with predicted ΔG values ≤ -9.5 kcal/mol .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting persistent hydrogen bonds with residues like Asp254 .

- QSAR models : Relate structural features (e.g., logP, polar surface area) to inhibitory activity, guiding derivative design for improved potency .

How are impurities and by-products characterized during the synthesis of tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate, and what purification methods are recommended?

- Impurity profiling : LC-MS identifies common by-products (e.g., diastereomers or deprotected amines) with m/z deviations < 0.1 Da .

- Purification :

- Flash chromatography : Separates impurities using silica gel and ethyl acetate/hexane gradients .

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.